Structural Uniqueness: A Chiral Branch Point vs. Linear Regioisomers
The target compound is distinguished by a chiral, branched ethyl linker connecting the furan and pyrazole rings. This is fundamentally different from the closest purchasable analogs (CAS 2034512-34-8, CAS 2034288-73-6), which feature a linear ethyl spacer where the heterocycles are not colocalized on the same carbon [1]. No quantitative bioactivity data is available for the target compound, but in structurally related pyrazol-furan chemotypes, the most optimized compound (25e) demonstrated an IC50 of 30.4 nM against phospho-PRAS40 in LNCaP cells and significant kinase selectivity within the AGC family, showing that small linker modifications drive large potency shifts [2]. By possessing a distinct chiral center, the target compound explores a unique chemical space unexplored by its linear analogs, making it valuable for scaffold-hopping campaigns.
| Evidence Dimension | 3D Scaffold Architecture |
|---|---|
| Target Compound Data | Chiral, branched linker: both heterocycles attached to the same sp3 carbon |
| Comparator Or Baseline | Linear regioisomers (CAS 2034512-34-8, etc.): furan directly attached to pyrazole ring or connected via an unbranched spacer |
| Quantified Difference | No quantitative data available for the target compound. The comparator compound 25e from a related series shows an IC50 of 30.4 nM. |
| Conditions | Structural comparison based on chemical identity and published SAR for related pyrazol-furan carboxamide series [2]. |
Why This Matters
For scientists procuring screening compounds, structural novelty is a top priority; this compound provides a chiral branching point missing from the predominantly linear commercial library space, potentially unlocking novel binding interactions.
- [1] Kuujia.com. (n.d.). Methyl 4-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)benzoate (CAS 2034512-34-8) - Technical Datasheet. Retrieved April 29, 2026. View Source
- [2] Xu, Y., et al. (2015). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as Akt1 inhibitors. Oncotarget, 6(39), 41736-41749. DOI: 10.18632/oncotarget.6153. View Source
